molecular formula C9H13N3O5 B1638652 ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1001500-79-3

ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B1638652
CAS No.: 1001500-79-3
M. Wt: 243.22 g/mol
InChI Key: KAJICRPGNPRJSH-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate (C₉H₁₃N₃O₅, MW 243.219) is a pyrazole derivative characterized by a methoxy (-OCH₃) group at position 3 and a nitro (-NO₂) group at position 4 of the pyrazole ring, linked to an ethyl propanoate moiety via the N1 position . This compound is of interest due to the electronic interplay between its substituents: the electron-donating methoxy group and the electron-withdrawing nitro group.

Properties

IUPAC Name

ethyl 3-(3-methoxy-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c1-3-17-8(13)4-5-11-6-7(12(14)15)9(10-11)16-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJICRPGNPRJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235944
Record name Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-79-3
Record name Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl 3-(4-Iodo-3-Methyl-1H-Pyrazol-1-yl)Propanoate (C₉H₁₃IN₂O₂, MW 308.12)
  • Substituents : 4-iodo and 3-methyl groups.
  • The absence of nitro or methoxy groups reduces electronic polarization compared to the target compound .
  • Applications: Likely used as a synthetic intermediate in organoiodine chemistry or radiopharmaceuticals.
Ethyl 3-(Bromomethyl-1-Methyl-1H-Pyrazole-4-Carboxylate) (C₉H₁₃BrN₂O₂, exact MW not provided)
  • Substituents : Bromomethyl and methyl groups at pyrazole positions 4 and 1, respectively.
  • Key Differences: The bromomethyl group acts as a leaving group, enabling alkylation reactions.
  • Applications : Suitable for nucleophilic substitution reactions in drug discovery.
Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (C₁₉H₁₉N₅O₄, exact MW not provided)
  • Substituents: Amino, hydroxy, and cyano groups on a fused pyran-pyrazole system.
  • Key Differences: The hydroxy and amino groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents.
  • Applications : May serve as a fluorescent probe or bioactive scaffold.

Functional Group Comparison

Compound Key Functional Groups Electronic Effects Reactivity Insights
Target Compound Methoxy, Nitro, Ester Electron-donating (-OCH₃) + Withdrawing (-NO₂) Stabilized aromatic system; ester hydrolysis possible
Ethyl 3-(4-Iodo-3-Methyl-1H-Pyrazol-1-yl)Propanoate Iodo, Methyl, Ester Halogen (polarizable), Steric bulk Cross-coupling (e.g., Suzuki-Miyaura)
Ethyl 3-(Bromomethyl-1-Methyl-1H-Pyrazole-4-Carboxylate) Bromomethyl, Methyl, Ester Leaving group (Br) SN2 reactions; alkylation
Compound 11b () Amino, Hydroxy, Cyano, Ester Hydrogen-bond donors/acceptors Bioactivity in kinase inhibition

Biological Activity

Ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

This compound has the following chemical formula: C9H13N3O5C_9H_{13}N_3O_5. The compound features a pyrazole ring substituted with a methoxy group and a nitro group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₉H₁₃N₃O₅
CAS Number1001500-79-3
Molecular Weight227.21 g/mol
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole : The initial step involves synthesizing 3-methoxy-4-nitro-1H-pyrazole.
  • Esterification : The pyrazole compound is then reacted with ethyl propanoate in the presence of a suitable catalyst to form the desired ester.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cell signaling pathways.

Research Findings

Recent studies have examined the compound's effects on various biological systems:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown efficacy against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in cell cultures.

Case Studies

A notable case study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity.

Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infectious diseases and inflammatory conditions.
  • Agricultural Use : The compound may also have applications as a pesticide or fungicide, given its effectiveness against specific pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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